2-[(4-fluorophenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone, also known as NKY80, is a heterocyclic compound identified as a potent and selective inhibitor of adenylyl cyclase (AC) type V. [ [] ] Adenylyl cyclases are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in various cellular processes. NKY80 exhibits significantly higher inhibitory activity against AC type V compared to other isoforms, making it a valuable tool for studying the specific roles of AC type V in cellular signaling and potential therapeutic applications. [ [] ]
NKY80 was discovered through a computer-assisted drug design process based on the pharmacophore analysis of 9-(tetrahydro-2-furyl) adenine and adenylyl cyclase. [ [] ] The researchers virtually screened over 850,000 compounds to identify novel non-nucleoside inhibitors, leading to the discovery of NKY80. [ [] ] The detailed synthetic procedure for NKY80 has not been explicitly described in the provided abstracts.
NKY80 acts as a P-site inhibitor of adenylyl cyclase, specifically targeting the type V isoform. [ [, ] ] P-site inhibitors typically compete with ATP for binding to the catalytic site of AC, thereby blocking cAMP production. [ [] ] While the precise binding mechanism of NKY80 to AC type V is not elaborated in the provided abstracts, its non-nucleoside structure suggests a distinct binding mode compared to adenine-based inhibitors. This selectivity for AC type V over other isoforms, particularly AC type II, makes it a valuable tool for dissecting the individual roles of AC isoforms in various physiological processes. [ [] ]
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: